![molecular formula C9H16N2O3 B2759145 1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid CAS No. 954256-60-1](/img/structure/B2759145.png)
1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid
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Overview
Description
“1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid” is an organic compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2O3/c1-2-10-8(14)11-9(7(12)13)5-3-4-6-9/h2-6H2,1H3,(H,12,13)(H2,10,11,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that should be stored at room temperature . The predicted melting point is 148.19°C, and the predicted boiling point is approximately 446.4°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3, and the predicted refractive index is n20D 1.52 .Scientific Research Applications
- ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs). Ethylene regulates various developmental processes and responses to biotic and abiotic stresses .
- ACC affects root growth and elongation. Inhibition of cellulose biosynthesis using isoxaben leads to ACC-mediated signaling, demonstrating its role in root development .
- ACC and its analogs have been investigated for their ability to alleviate heat stress in plants. Exogenous ACC application enhances heat tolerance by modulating gene expression and stress-responsive pathways .
Ethylene Biosynthesis and Signaling
Root Growth and Elongation
Heat Stress Tolerance
Safety and Hazards
The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(ethylcarbamoylamino)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-10-8(14)11-9(7(12)13)5-3-4-6-9/h2-6H2,1H3,(H,12,13)(H2,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWRVJJORVPHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1(CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid |
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